molecular formula C20H36N2O8S2 B8105244 N,N'-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester

N,N'-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester

Cat. No.: B8105244
M. Wt: 496.6 g/mol
InChI Key: IXVFCNHFBRIZNT-LSLKUGRBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester typically involves the protection of L-homocystine with tert-butyloxycarbonyl groups. This can be achieved by reacting L-homocystine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine groups.

Industrial Production Methods

In industrial settings, the production of N,N’-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester may involve the use of flow microreactor systems. These systems allow for more efficient, versatile, and sustainable synthesis compared to traditional batch processes . The use of flow microreactors can enhance reaction control, reduce waste, and improve overall yield.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Free amines after Boc deprotection.

Scientific Research Applications

N,N’-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester primarily involves the protection of amine groups through the formation of Boc-protected intermediates. The Boc group is stable under basic and neutral conditions but can be selectively removed under acidic conditions . This selective protection and deprotection allow for the stepwise synthesis of peptides and other complex molecules.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis[(tert-butyloxy)carbonyl]-L-cystine dimethyl ester: Similar structure but with a shorter carbon chain.

    N,N’-bis[(tert-butyloxy)carbonyl]-L-methionine dimethyl ester: Contains a sulfur atom in a different oxidation state.

Uniqueness

N,N’-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester is unique due to its specific combination of Boc-protected amine groups and a disulfide bond. This combination allows for versatile applications in peptide synthesis and the study of protein structure and function .

Properties

IUPAC Name

methyl (2S)-4-[[4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N2O8S2/c1-19(2,3)29-17(25)21-13(15(23)27-7)9-11-31-32-12-10-14(16(24)28-8)22-18(26)30-20(4,5)6/h13-14H,9-12H2,1-8H3,(H,21,25)(H,22,26)/t13-,14?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVFCNHFBRIZNT-LSLKUGRBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSSCCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSSCCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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